5-iodo-2,3-diphenyl-1H-benzo[g]indole
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Overview
Description
Indole is a heterocyclic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It’s a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The phenyl group is a functional group consisting of six carbon atoms bonded in a hexagonal planar ring and is usually attached to a molecule by one carbon atom .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their wide range of chemical and biological properties . Various synthetic routes have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
The molecular structure of indole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indole and its derivatives show a broad range of chemical reactions, mainly due to the presence of a relatively acidic proton at the 3-position and electrophilic substitution at the 2-position .Physical And Chemical Properties Analysis
Indole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of a specific indole derivative would depend on the nature and position of its substituents.Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including 5-iodo-2,3-diphenyl-1H-benzo[g]indole, have been the focus of organic synthesis due to their complex structure and biological significance. A comprehensive review classifies indole syntheses into nine strategic approaches based on the type of bond formation involved in creating the indole ring. This classification aids in understanding the synthetic pathways and the development of new indole derivatives (Taber & Tirunahari, 2011).
Biological Activities and Therapeutic Potential
Indole and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. These compounds act on various biological targets, offering potential therapeutic applications. For instance, indole-3-carbinol (I3C) and its derivatives have shown protective effects against chronic liver diseases through mechanisms such as transcriptional regulation, oxidative stress relief, and modulation of enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances (Wang et al., 2016).
Antiviral Agents
The indole scaffold is recognized for mimicking peptide structures and reversibly binding to enzymes, leading to the discovery of novel drugs with diverse modes of action. Several indole-containing drugs are on the market or undergoing clinical trials, highlighting the importance of indole derivatives in developing antiviral agents (Zhang, Chen, & Yang, 2014).
Antimicrobial Activity
Recent research has focused on synthesizing indole derivatives to explore their antimicrobial potential. This effort aims to develop efficient antimicrobial drugs by leveraging the indole moiety's diverse biological activities (Kaur et al., 2019).
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on their specific structure and functional groups. They have been found to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
5-iodo-2,3-diphenyl-1H-benzo[g]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN/c25-21-15-20-22(16-9-3-1-4-10-16)23(17-11-5-2-6-12-17)26-24(20)19-14-8-7-13-18(19)21/h1-15,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIUFNNORBFVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C4=CC=CC=C43)I)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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